N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Benzamide Core: The oxadiazole ring is then linked to the benzamide core through a series of nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the 3,4-dimethylphenyl group to the intermediate product, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide
- N-(3,4-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide
Uniqueness
N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and materials science, where such properties can be advantageous.
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
InChI |
InChI=1S/C25H23N3O3/c1-16-8-11-19(12-9-16)24-27-23(31-28-24)15-30-22-7-5-4-6-21(22)25(29)26-20-13-10-17(2)18(3)14-20/h4-14H,15H2,1-3H3,(H,26,29) |
InChI Key |
YIOBCBQPJZBSFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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